2,3-Dihydroxybutanedial

Description

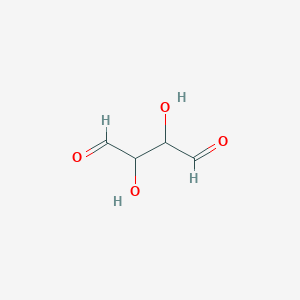

This unique arrangement of functional groups confers distinct chemical reactivity, enabling participation in tautomerization, cyclization, and nucleophilic addition reactions. For instance, vicinal diols and carbonyl-containing compounds often exhibit hydrogen bonding, solubility variations, and biological activity .

Properties

IUPAC Name |

2,3-dihydroxybutanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-1-3(7)4(8)2-6/h1-4,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWVJXZLAWXQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435915 | |

| Record name | Butanedial, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34361-91-6 | |

| Record name | Butanedial, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Diacetyl (2,3-Butanedione) and 2,3-Pentanedione

Functional Groups : Diacetyl (two ketone groups) and 2,3-pentanedione (a five-carbon diketone) are α-diketones, whereas 2,3-dihydroxybutanedial contains aldehydes and hydroxyls.

Reactivity :

- Aldehydes (in this compound) are more electrophilic than ketones (in diacetyl), leading to faster nucleophilic additions (e.g., with amines or alcohols).

- The hydroxyl groups in this compound may promote intramolecular hemiacetal formation, a feature absent in diketones.

2,3-Dihydroxy-2,3-dimethylbutanedioic Acid (CAS No. 74543-88-7)

Structural Differences : This compound (a diacid with hydroxyl and methyl groups) contrasts with this compound in its carboxylic acid (-COOH) functionality.

Chemical Behavior :

3-Hydroxybenzaldehyde

Functional Groups : An aromatic aldehyde with a single hydroxyl group.

Comparison :

2,3-Disubstituted Thiochromones

Structural Context : Thiochromones feature a sulfur-containing heterocycle with substituents at the 2 and 3 positions.

Reactivity and Bioactivity :

- Substituted thiochromones exhibit antimicrobial and anticancer activities, suggesting that this compound’s hydroxyl and aldehyde groups might similarly confer bioactivity .

Research Findings and Data Gaps

- Antimicrobial Activity : references zone diameter data for "2,3" compounds, though specifics on this compound are unclear. Comparative studies with standardized antimicrobial agents (e.g., ampicillin) are needed.

- Conformational Analysis : The Cremer-Pople puckering coordinates () could model this compound’s cyclic conformations if intramolecular hemiacetal formation occurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.